(R)-tert-Butyl 2-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl ®-2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a pyrrolidine ring. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a suitable electrophile.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Attachment of the tert-Butyl Group: The tert-butyl group is often introduced via tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases such as piperidine or morpholine for Fmoc deprotection.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various organic transformations.
Biology
In biological research, the compound can be used in the synthesis of peptides and proteins. The Fmoc group serves as a protecting group for amino acids during peptide synthesis.
Medicine
In medicinal chemistry, the compound may be used in the development of pharmaceuticals, particularly those involving peptide-based drugs.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate involves its ability to act as a protecting group and a reactive intermediate. The Fmoc group protects amino acids during peptide synthesis, preventing unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate
- tert-Butyl ®-2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl ®-2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and other applications requiring precise control over molecular interactions.
Properties
Molecular Formula |
C28H34N2O6 |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C28H34N2O6/c1-28(2,3)36-27(33)30-15-9-10-18(30)16-24(25(31)34-4)29-26(32)35-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-8,11-14,18,23-24H,9-10,15-17H2,1-4H3,(H,29,32)/t18-,24-/m1/s1 |
InChI Key |
KYDYOYZOPJQKNM-HOYKHHGWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C[C@H](C(=O)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(C(=O)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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